Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide

Beschreibung

Chemical Identity and Classification

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide represents a distinctive member of the phosphonium ionic liquid family, characterized by its specific molecular architecture and physicochemical properties. The compound bears the Chemical Abstracts Service registry number 460092-03-9 and possesses the molecular formula C₃₄H₆₈F₆NO₄PS₂. With a molecular weight of 764.00 grams per mole, this ionic liquid demonstrates the substantial molecular size typical of long-chain phosphonium salts.

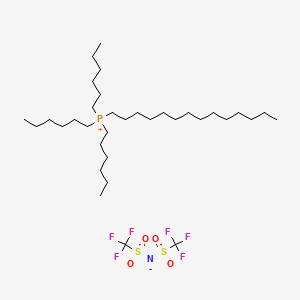

The compound's systematic nomenclature reflects its complex ionic structure, consisting of a trihexyltetradecylphosphonium cation paired with a bis(trifluoromethylsulfonyl)amide anion. The International Union of Pure and Applied Chemistry designation identifies the complete structure as bis(trifluoromethylsulfonyl)azanide;trihexyl(tetradecyl)phosphanium, emphasizing the distinct ionic components that comprise this material. The phosphonium cation features three hexyl chains and one tetradecyl chain attached to a central phosphorus atom, creating a bulky quaternary ammonium-like structure with enhanced hydrophobic characteristics.

Classification systems categorize this compound within the broader ionic liquid family, specifically as a room-temperature ionic liquid due to its melting point of negative seventy-two degrees Celsius. The material exhibits properties characteristic of ionic liquids, including negligible vapor pressure, high thermal stability, and substantial electrochemical windows. Physical property measurements reveal a viscosity of 304 centipoise at twenty-five degrees Celsius, density of 1.07 grams per cubic centimeter at the same temperature, and electrical conductivity of 0.14 millisiemens per centimeter at thirty degrees Celsius.

| Property | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Molecular Weight | 764.00 g/mol | - | |

| Melting Point | -72°C | - | |

| Viscosity | 304 cP | 25 | |

| Density | 1.07 g/cm³ | 25 | |

| Conductivity | 0.14 mS/cm | 30 | |

| Electrochemical Window | 4.4 V | - |

Historical Development of Phosphonium Ionic Liquids

The development of phosphonium ionic liquids emerged as a significant advancement in the broader historical trajectory of ionic liquid research, which traces its origins to the late nineteenth and early twentieth centuries. The foundational work in ionic liquid chemistry began with Paul Walden's 1914 report of ethylammonium nitrate, one of the first stable room-temperature ionic liquids. This early discovery established the conceptual framework for understanding materials that remain liquid at ambient temperatures despite their ionic nature.

The evolution toward phosphonium-based systems occurred substantially later in the ionic liquid timeline, representing a departure from the initial focus on imidazolium and pyridinium cations that dominated early research efforts. During the 1980s, researchers including Ken Seddon and others began expanding the scope of ionic liquid investigations beyond traditional high-temperature molten salts. The introduction of 1,3-dialkylimidazolium cations by John Wilkes' group in the early 1980s demonstrated the potential for room-temperature ionic liquids with enhanced transport properties.

Phosphonium-based ionic liquids emerged as an important subcategory during the subsequent decades, driven by recognition of their superior thermal stability compared to nitrogen-containing analogs. These materials demonstrated remarkable thermal resistance, with some phosphonium ionic liquids maintaining stability at temperatures approaching four hundred degrees Celsius. This exceptional thermal behavior made phosphonium systems particularly suitable for high-temperature chemical processes and reactions requiring elevated operating conditions.

The development of phosphonium ionic liquids accelerated during the 1990s and early 2000s, coinciding with the broader expansion of ionic liquid research following Wilkes and Zaworotko's 1992 work on air and water stable ionic liquids. Researchers recognized that phosphonium cations offered distinct advantages over imidazolium alternatives, particularly regarding chemical stability in the presence of strong bases and nucleophiles. Unlike ammonium-based ionic liquids that undergo Hoffman elimination under basic conditions, phosphonium systems demonstrated resilience to such degradation pathways.

The specific development of long-chain phosphonium ionic liquids, including trihexyltetradecylphosphonium derivatives, reflected growing interest in amphiphilic ionic liquids capable of forming organized nanostructures. These materials combined the beneficial properties of ionic liquids with the self-assembly characteristics of surfactant molecules, enabling applications in phase separation and extraction processes. The incorporation of the bis(trifluoromethylsulfonyl)amide anion provided additional benefits through enhanced hydrophobicity and chemical stability.

Significance in Contemporary Chemical Research

Contemporary chemical research has established this compound as a material of considerable importance across multiple scientific disciplines and industrial applications. The compound's unique combination of properties positions it as a versatile tool for addressing challenges in green chemistry, materials science, and separation technologies.

In cellulose dissolution and biomass processing, the compound has demonstrated exceptional capabilities for dissolving cellulosic materials when combined with appropriate co-solvents. Research investigations have shown that sixty percent by weight mixtures of tetraoctylphosphonium acetate and dimethylsulfoxide can dissolve up to eight percent by weight cellulose, while trioctyl(tetradecyl)phosphonium acetate dissolves up to three percent cellulose. These dissolution capabilities enable environmentally benign processing of lignocellulosic biomass for conversion to fuels and chemicals, addressing critical sustainability challenges in chemical manufacturing.

The compound's significance extends to advanced lubrication applications, where its unique molecular structure provides superior tribological performance compared to conventional lubricants. Studies examining the tribological behavior of the compound as an additive in diester oils have revealed substantial improvements in friction and wear reduction for steel-steel contacts. Concentrations as low as one percent by weight demonstrate measurable improvements in lubrication performance, while atomic force microscopy investigations confirm the material's ability to reduce lateral forces and friction coefficients by factors up to three compared to shorter-chain alternatives.

Electrochemical applications represent another significant area where this compound demonstrates particular value. The compound's substantial electrochemical window of 4.4 volts enables its use in electrodeposition processes for nano and microcrystalline metals. Additionally, the material serves as a component in the synthesis of amino acid ionic liquid functionalized graphene systems applicable as biosensors. These electrochemical applications benefit from the compound's chemical stability and ionic conductivity characteristics.

Extraction and separation processes utilize the compound's amphiphilic nature and phase behavior for selective removal of sulfur compounds from liquid fuels. Research has demonstrated the material's effectiveness as an extractant for dibenzothiophene, thiophene, benzothiophene, and various alkyl-substituted sulfur derivatives from petroleum products. This application addresses environmental regulations requiring reduced sulfur content in transportation fuels while providing an alternative to energy-intensive hydrodesulfurization processes.

Structural Foundations and Nomenclature

The structural architecture of this compound reflects the sophisticated molecular design principles underlying modern ionic liquid development. The compound's structure consists of two distinct ionic components that interact through electrostatic forces while maintaining their individual chemical identities and contributing specific properties to the overall material behavior.

The phosphonium cation features a central phosphorus atom in a tetrahedral coordination environment, bonded to four distinct alkyl chains of varying lengths. Three hexyl chains, each containing six carbon atoms, provide a degree of symmetry to the cation structure while contributing to its hydrophobic character. The fourth substituent, a tetradecyl chain containing fourteen carbon atoms, introduces asymmetry that influences the compound's physical properties and self-assembly behavior. This asymmetric alkyl chain distribution creates a molecular architecture that promotes the formation of organized nanostructures in the liquid state.

The bis(trifluoromethylsulfonyl)amide anion contributes significantly to the compound's unique properties through its highly fluorinated structure. This anion contains two trifluoromethylsulfonyl groups connected through a central nitrogen atom, creating a delocalized negative charge that enhances the compound's chemical stability. The fluorine atoms provide hydrophobic character while the sulfonyl groups contribute to the anion's size and charge distribution. The combination of these structural features results in weak coordination to the phosphonium cation, promoting ionic mobility and contributing to the material's liquid state at ambient temperatures.

Molecular modeling and experimental characterization have revealed specific structural details regarding the compound's organization in the liquid state. Neutron scattering investigations demonstrate that the compound exhibits substantial nanosegregation compared to shorter-chain ionic liquids, with the formation of distinct polar and nonpolar domains. The longer alkyl chains aggregate to form hydrophobic regions, while the ionic head groups maintain electrostatic interactions in polar domains. This nanoscale organization influences the compound's transport properties and chemical behavior.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions while accommodating the complex ionic structure. The cation designation as trihexyl(tetradecyl)phosphanium explicitly identifies the phosphorus center and its four alkyl substituents. The anion description as bis(trifluoromethylsulfonyl)azanide indicates the nitrogen-centered structure with its two symmetrical trifluoromethylsulfonyl substituents. Alternative nomenclature systems may describe the anion as bis(trifluoromethylsulfonyl)imide, reflecting different conventions for describing the same structural unit.

| Structural Component | Chemical Formula | Key Features | Contribution to Properties |

|---|---|---|---|

| Phosphonium Cation | C₃₂H₆₈P⁺ | Asymmetric alkyl chains | Hydrophobicity, nanosegregation |

| Bis(trifluoromethylsulfonyl)amide Anion | C₂F₆NO₄S₂⁻ | Highly fluorinated | Chemical stability, weak coordination |

| Complete Ionic Pair | C₃₄H₆₈F₆NO₄PS₂ | Amphiphilic structure | Room temperature liquid state |

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C2F6NO4S2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-32H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNYWFRJHNNLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68F6NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049304 | |

| Record name | Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460092-03-9 | |

| Record name | Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460092-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460092039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 460092-03-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyl(tetradecyl)phosphonium Bis((trifluoromethyl)sulfonyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide can be synthesized through a solvent-free anion metathesis reaction. This involves the reaction of trihexyltetradecylphosphonium bromide with lithium bis(trifluoromethylsulfonyl)amide in a suitable solvent . The reaction is typically carried out at room temperature with magnetic stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

Substitution: Substitution reactions involving this compound often result in the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized phosphonium salts, while reduction reactions can produce reduced phosphonium compounds .

Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

Electrodeposition of Metals

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide is extensively used as an electrolyte in the electrodeposition of nano and microcrystalline metals. This application is crucial for developing advanced materials with specific electrical and mechanical properties. Studies indicate that it effectively facilitates the deposition of metals such as copper and silver, enhancing the quality of the deposited layers due to its unique ionic characteristics .

Case Study: Electrodeposition Performance

A study demonstrated the successful electrodeposition of copper using P666(14) NTf2 as an electrolyte. The results showed improved deposit morphology and reduced defects compared to traditional electrolytes. The ionic liquid's ability to stabilize metal ions in solution was key to achieving these results .

Synthesis of Functional Materials

Amino Acid Ionic Liquid Functionalized Graphene

P666(14) NTf2 serves as a reaction medium in synthesizing amino acid ionic liquid functionalized graphene (AAIL-GR). This material has potential applications in biosensors due to its enhanced biocompatibility and interaction with biomolecules .

Table: Comparison of Functionalized Graphene Materials

| Material | Synthesis Method | Key Features |

|---|---|---|

| AAIL-GR | Using P666(14) NTf2 | High biocompatibility, suitable for biosensors |

| Graphene Oxide | Chemical reduction | Lower biocompatibility compared to AAIL-GR |

Investigating Ionic Liquid Interactions

Interactions with Fluorinated Alkanes

Research using P666(14) NTf2 has provided insights into the interactions between ionic liquids and fluorinated alkanes. These studies are essential for understanding the self-assembly and aggregation properties of ionic liquids, which are crucial for their design and application development in various environments .

Case Study: Ion Transfer Mechanisms

In a recent investigation, the oxidation of ferrocene in microdroplets was studied with and without P666(14) NTf2. The presence of the ionic liquid altered the ion transfer mechanisms at the interface between immiscible liquids, demonstrating its significant impact on electrochemical reactions .

Material Science Applications

Surface Modification

The compound is also utilized for modifying surface properties in electrochemical systems. Its unique molecular structure allows it to interact favorably with various substrates, enhancing their performance in applications such as corrosion resistance and wear reduction .

Table: Surface Modification Applications

| Application | Material Modified | Effect |

|---|---|---|

| Corrosion Resistance | Steel Alloys | Significant wear reduction observed |

| Wear Reduction | Various Metals | Improved durability under stress |

Wirkmechanismus

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide functions as a Lewis acid catalyst, facilitating molecular reactions by donating a pair of electrons to one of the reactants. This electron donation leads to the formation of a covalent bond between the participating molecules, enhancing the efficiency of their reaction . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Phosphonium-Based Ionic Liquids with Different Anions

Key Findings :

- The [NTf₂]⁻ anion confers superior thermal stability and a wider electrochemical window compared to halide (Br⁻, Cl⁻) or dicyanamide ([DCA]⁻) anions, making [P₆₆₆₁₄][NTf₂] ideal for high-temperature and energy-related applications .

- Halide-based ILs exhibit higher viscosity and narrower electrochemical windows, limiting their utility in battery electrolytes .

Comparison with Ammonium and Imidazolium ILs

Key Findings :

Key Findings :

Biologische Aktivität

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide, often abbreviated as [P666(14)][NTf2], is a phosphonium-based ionic liquid (IL) that has garnered attention for its diverse biological activities and potential applications in various fields, including biomedicine and environmental science. This article explores its biological activity through a comprehensive review of relevant studies, case analyses, and data tables.

Overview of this compound

- Chemical Structure : The compound consists of a trihexyltetradecylphosphonium cation paired with the bis(trifluoromethylsulfonyl)amide anion. Its unique structure contributes to its solvation properties and biological interactions.

- Properties : As an ionic liquid, it exhibits low volatility, high thermal stability, and a wide electrochemical window, making it suitable for various applications.

Antimicrobial Properties

Research indicates that [P666(14)][NTf2] possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing inhibition zones comparable to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 250 μM |

| Staphylococcus aureus | 150 μM |

| Pseudomonas aeruginosa | 300 μM |

These findings suggest that [P666(14)][NTf2] could be a candidate for developing new antimicrobial agents, particularly in treating antibiotic-resistant infections .

Enzyme Activity Enhancement

The ionic liquid has also been shown to enhance the activity of certain enzymes. For instance, its incorporation into lipase-catalyzed reactions resulted in a substantial increase in enzyme stability and activity. A notable study reported a 28-fold increase in the activity of Candida antarctica lipase B (CALB) when supported on silica modified with [P666(14)][NTf2] under microwave irradiation conditions .

| Enzyme | Activity Increase |

|---|---|

| Candida antarctica lipase B | 28-fold increase |

| Lipase from Rhizopus oryzae | 10-fold increase |

This enhancement is attributed to the ionic liquid's ability to create a favorable microenvironment for enzyme activity while preventing denaturation during catalysis.

Case Studies

- Electrochemical Applications : In electrochemical studies, [P666(14)][NTf2] has been utilized to facilitate ion transfer processes in organic solvents. Experiments demonstrated that the presence of this ionic liquid significantly altered ion transfer kinetics, enhancing the efficiency of redox reactions .

- Biocompatibility Assessments : A biocompatibility study assessed the cytotoxicity of [P666(14)][NTf2] on human cell lines. Results indicated that at concentrations below 100 μM, the compound exhibited minimal cytotoxic effects, suggesting potential for biomedical applications .

Toxicity and Safety Considerations

While [P666(14)][NTf2] shows promising biological activities, it is essential to consider its toxicity profile. Preliminary studies indicate that at higher concentrations, it may induce cytotoxic effects in certain cell types. Therefore, further research is necessary to establish safe dosage ranges and long-term effects on human health and the environment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.